7-O-Ethyl fangchinoline

Description

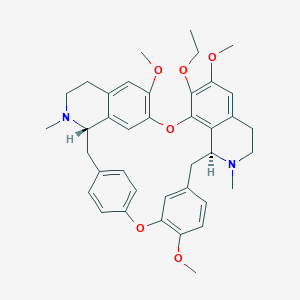

Structure

3D Structure

Properties

CAS No. |

118160-59-1 |

|---|---|

Molecular Formula |

C39H44N2O6 |

Molecular Weight |

636.8 g/mol |

IUPAC Name |

(1S,14S)-21-ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C39H44N2O6/c1-7-45-38-36(44-6)22-27-15-17-41(3)31-19-25-10-13-32(42-4)34(20-25)46-28-11-8-24(9-12-28)18-30-29-23-35(47-39(38)37(27)31)33(43-5)21-26(29)14-16-40(30)2/h8-13,20-23,30-31H,7,14-19H2,1-6H3/t30-,31-/m0/s1 |

InChI Key |

VNBSKOLSTYLJBG-CONSDPRKSA-N |

SMILES |

CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |

Isomeric SMILES |

CCOC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |

Canonical SMILES |

CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |

Other CAS No. |

118160-59-1 |

Synonyms |

7-O-EFC 7-O-ethyl fangchinoline 7-O-ethylfangchinoline TJN 220 TJN-220 |

Origin of Product |

United States |

Synthetic Chemistry and Structural Derivatization of 7 O Ethyl Fangchinoline

Methodologies for the Synthesis of 7-O-Ethyl Fangchinoline (B191232)

The synthesis of 7-O-Ethyl fangchinoline is typically achieved through the semi-synthesis from its naturally occurring precursor, fangchinoline. Fangchinoline possesses a reactive hydroxyl group at the 7-position, which serves as a key site for chemical modification. nih.govmdpi.com

The primary method for preparing this compound is a nucleophilic substitution reaction, specifically an O-alkylation. This reaction involves treating fangchinoline with an ethylating agent. As described in the synthesis of various 7-O-alkyl fangchinoline analogues, the common procedure utilizes an alkyl halide, such as ethyl halide, in the presence of a base. mdpi.comsemanticscholar.org For instance, 7-O-alkyl derivatives can be obtained by reacting fangchinoline with the corresponding alkyl halide in a solvent like dimethylformamide (DMF), using sodium hydride (NaH) to act as the base that deprotonates the hydroxyl group, making it a more potent nucleophile. mdpi.comsemanticscholar.org This approach represents a straightforward and efficient way to introduce the ethyl group onto the fangchinoline scaffold.

Rational Design and Synthesis of Advanced this compound Analogues

The rational design of analogues of this compound is driven by the goal of enhancing specific biological activities and understanding the structural requirements for these effects. Research has focused on modifying the substituent at the 7-O-position to modulate activities such as hypotensive and anti-inflammatory effects. nih.govmdpi.com

For example, a series of 7-O-substituted derivatives were synthesized to investigate their hypotensive properties. nih.gov This involved replacing the ethyl group with other alkyl chains of varying lengths and branching, such as methyl, isopropyl, n-propyl, n-butyl, and n-pentyl groups. nih.gov The underlying hypothesis is that the size and lipophilicity of the substituent at this position play a critical role in the molecule's interaction with its biological target.

In another study focused on anti-inflammatory properties, a diverse library of twenty-eight 7-substituted fangchinoline analogues was created. mdpi.comsemanticscholar.org The design strategy involved introducing a variety of functional groups at the 7-position, including different ethers, acyl groups, and sulfonyl groups, to systematically probe the structure-activity relationship. mdpi.com The synthesis of these analogues employed standard chemical transformations. Ether analogues were prepared via alkylation with various halides, while acyl and sulfonyl derivatives were synthesized by reacting fangchinoline with the appropriate acyl chlorides or sulfonyl chlorides, often using a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (DCM). mdpi.comsemanticscholar.org This systematic approach allows for a detailed exploration of how different electronic and steric properties at the 7-position influence biological outcomes.

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of this compound and its derivatives that govern their biological functions. These studies primarily focus on modifications at the 7-O-position and the N-methyl groups. nih.gov

For hypotensive activity, the nature of the alkyl group at the 7-O position is determinant. While the parent compound, fangchinoline (with a hydroxyl group at position 7), is inactive, the introduction of small alkyl groups leads to a potent and sustained hypotensive effect. nih.gov Specifically, 7-O-methyl fangchinoline (tetrandrine), this compound, and 7-O-isopropyl fangchinoline all demonstrate significant hypotensive action. nih.gov However, increasing the length of the alkyl chain to n-propyl, n-butyl, or n-pentyl leads to a reduction in both the potency and the duration of the hypotensive effect. nih.gov This suggests an optimal size for the substituent at this position for this particular activity. Furthermore, modifications to the N-methyl groups, such as their conversion to quaternary ammonium (B1175870) or N-oxide forms, were found to weaken the hypotensive activity. nih.gov

| Compound | Substituent at 7-O Position | Hypotensive Effect |

|---|---|---|

| Fangchinoline | -H | No effect |

| Tetrandrine (B1684364) | -CH₃ | Gradual and sustained |

| This compound | -CH₂CH₃ | Gradual and sustained |

| 7-O-Isopropyl fangchinoline | -CH(CH₃)₂ | Gradual and sustained |

| 7-O-n-Propyl fangchinoline | -(CH₂)₂CH₃ | Reduced degree and duration |

| 7-O-n-Butyl fangchinoline | -(CH₂)₃CH₃ | Reduced degree and duration |

| 7-O-n-Pentyl fangchinoline | -(CH₂)₄CH₃ | Reduced degree and duration |

Interestingly, the SAR for anti-inflammatory activity shows a different pattern. In a study evaluating the inhibition of IL-1β release, this compound resulted in a slight decrease in activity. mdpi.com In that same study, the 7-O-propyl ether derivative exhibited a significantly improved inhibitory rate, highlighting that different biological targets may have distinct structural requirements. mdpi.com

| Compound | Substituent at 7-O Position | Inhibitory Rate on IL-1β Release (Relative) |

|---|---|---|

| 7-O-Methyl fangchinoline (Tetrandrine) | -CH₃ | Slight decrease |

| This compound | -CH₂CH₃ | Slight decrease |

| 7-O-Propyl fangchinoline | -(CH₂)₂CH₃ | Significantly improved |

| 7-O-Isobutyl fangchinoline | -CH₂CH(CH₃)₂ | Slight decrease |

A pharmacophore model describes the essential structural features required for a molecule to exert a specific biological activity. For bisbenzylisoquinoline alkaloids like this compound, a general pharmacophore model has been proposed for their activity as calcium channel blockers. lew.ro This model includes three key characteristics: (i) two aromatic ring systems separated by a specific distance (approximately 6.7 Å), (ii) a basic side chain, and (iii) a 4'-methoxy moiety. lew.ro

The SAR studies on 7-O-substituted derivatives provide more detailed insight into the pharmacophoric requirements at that specific position. For hypotensive activity, the pharmacophore requires a small, lipophilic ether group at the 7-position. nih.gov A hydrogen atom (as in fangchinoline) or larger alkyl groups are detrimental, indicating that both the electronic nature and the steric bulk of this substituent are critical for optimal interaction with the biological target. nih.gov

Computational chemistry provides powerful tools to rationalize and predict the biological activities of molecules like this compound. Theoretical studies have been conducted on bisbenzylisoquinoline alkaloids to understand their pharmacophoric properties related to calcium channel blockade and hypotensive effects. lew.ro

These studies employ methods such as molecular mechanics (using force fields like MM+) and semiempirical quantum mechanics (using Hamiltonians like AM1) to optimize molecular geometries and calculate various electronic properties. lew.ro Key calculated descriptors include the potential energy surface (PES), energies of the frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials. lew.ro By correlating these calculated properties with experimentally observed biological activities, researchers can build predictive models. For example, calculations were performed for a series of tetrandrine analogues, including 7-O-ethylfangchinoline, to explain the variation in their physiological properties. lew.ro Such computational approaches are instrumental in refining pharmacophore models and guiding the rational design of new, more potent analogues. lew.ro

Preclinical Pharmacological Spectrum of 7 O Ethyl Fangchinoline

Cardiovascular System Preclinical Investigations

Studies on 7-O-Ethyl fangchinoline (B191232) have explored its potential as a cardiovascular agent, with a particular focus on its vasodilatory and antihypertensive properties.

In Vitro Vasorelaxant Properties in Isolated Arterial Preparations

In laboratory settings, 7-O-Ethyl fangchinoline has demonstrated dose-dependent and long-lasting vasorelaxant effects on isolated common carotid arteries from rats that were pre-constricted with phenylephrine. nih.govjst.go.jp This relaxation effect indicates a direct action on the vascular smooth muscle, causing the blood vessels to widen. nih.gov The vasodilation was observed to be relatively long-lasting. nih.govjst.go.jp

Analysis of Underlying Vascular Mechanisms (e.g., Calcium Channel Modulation)

Investigations into the mechanisms behind the vasorelaxant effects of this compound suggest a partial role for calcium channel modulation. nih.govjst.go.jp The compound slightly but significantly weakened vasoconstriction induced by potassium chloride (KCl) at high doses, an effect that is characteristic of calcium entry blockers. nih.gov However, its potency in this regard was less than that of the established calcium channel blocker, diltiazem. nih.govjst.go.jp

Further mechanistic studies revealed that the vasodilatory action of this compound is likely independent of several common pathways. nih.gov The effect was not inhibited by the beta-adrenoceptor antagonist propranolol (B1214883), nor did the compound alter norepinephrine-induced constriction, indicating it does not have alpha-blocking activity. nih.govjst.go.jp Additionally, the vasodilation persisted even after the removal of the endothelium, suggesting the effect is not dependent on endothelium-derived relaxing factors like nitric oxide. nih.govjst.go.jp

| Mechanism | Involvement in this compound-Induced Vasodilation | Evidence |

|---|---|---|

| Calcium Channel Blockade | Partially involved | Slightly but significantly attenuated KCl-induced vasoconstriction in large doses. nih.gov |

| Endothelium-Dependent Mechanisms | Not involved | Vasodilation was not abolished after removal of the endothelium. nih.govjst.go.jp |

| Adrenergic/Muscarinic Mechanisms | Not involved | Effects were not inhibited by propranolol (beta-blocker) and the compound did not show alpha-blocking activity. nih.govjst.go.jp |

Comparative Vascular Responses in Different Animal Models (e.g., Normotensive vs. Hypertensive)

When comparing the vascular responses to this compound in isolated common carotid arteries from normotensive Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHR), no significant differences were found. nih.govjst.go.jp This suggests that the compound's vasorelaxant mechanism is not altered by the hypertensive state in this experimental model. nih.gov However, separate in vivo studies have shown that a single oral administration of this compound produced a significant and long-lasting decrease in mean blood pressure in SHR, as well as in deoxycorticosterone acetate (B1210297) (DOCA)-salt and renal hypertensive rat models, while not affecting blood pressure in normotensive rats. nih.gov This antihypertensive effect was sustained for up to 72 hours without significantly impacting heart rate. nih.gov

Neuropharmacological Preclinical Research

Beyond its cardiovascular effects, this compound has been investigated for its potential activity within the central nervous system.

Assessment of Antidepressant-like Effects in Rodent Models

Preclinical studies using mouse models of depression, such as the forced swimming test (FST) and tail suspension test (TST), have indicated that this compound possesses antidepressant-like properties. nih.gov In these tests, the compound significantly reduced the immobility time of the mice, which is a key indicator of antidepressant activity. nih.gov Notably, these effects were observed at a dose that did not alter the general locomotor activity of the mice, suggesting the results are specific to antidepressant-like action and not due to motor stimulation. nih.gov The parent compound, fangchinoline, has also been reported to have antidepressant-like effects. researchgate.net

The antidepressant-like action of this compound appears to be mediated through multiple targets. nih.gov The effects were attenuated by antagonists for α1, α2, and β-adrenoceptors, as well as D1/D5 and D2/D3 dopamine (B1211576) receptors. nih.gov Furthermore, the involvement of AMPA receptors was also identified. nih.gov For instance, the antidepressant-like effect in the FST was significantly weakened by pre-treatment with haloperidol, a dopamine receptor antagonist. nih.gov

| Behavioral Test | Finding | Significance |

|---|---|---|

| Forced Swimming Test (FST) | Significantly decreased immobility time in mice. nih.gov | Suggests antidepressant-like activity. |

| Tail Suspension Test (TST) | Significantly decreased immobility time in mice. nih.gov | Corroborates antidepressant-like effects. |

| Open Field Test (OFT) | Did not influence locomotor activity. nih.gov | Indicates effects are not due to general motor stimulation. |

Investigation of Neuroprotective Mechanisms in Cellular and Preclinical Models

While direct studies on the neuroprotective mechanisms of this compound are limited, research on its parent compound, fangchinoline, provides relevant insights. Fangchinoline has been shown to protect neuronal cells from oxidative glutamate (B1630785) toxicity, a process implicated in neurodegenerative diseases. nih.gov In studies using HT22 cells, fangchinoline prevented cell death caused by glutamate-induced oxidative damage. nih.gov It achieved this by reducing the overproduction of intracellular reactive oxygen species (ROS) and boosting the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov

The underlying mechanism for this neuroprotection involves the Keap1/Nrf2 antioxidant signaling pathway. nih.gov Fangchinoline was found to up-regulate the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress. nih.gov This effect was linked to the compound's ability to down-regulate Kelch-like ECH-associated protein 1 (Keap1). nih.gov These findings suggest that the bisbenzylisoquinoline structure, common to both fangchinoline and its ethyl derivative, may confer neuroprotective properties through the modulation of endogenous antioxidant defense systems. nih.gov

Modulation of Pain Perception and Antinociception in Animal Models

This compound, a derivative of the bisbenzylisoquinoline alkaloid fangchinoline, has been investigated for its effects on pain perception. While direct studies on this compound's antinociceptive properties are limited, research on its parent compound, fangchinoline, provides insights into its potential mechanisms.

Fangchinoline has been shown to antagonize morphine-induced antinociception in mice, as demonstrated in the tail-flick test. nih.gov This effect was dose-dependent, with significant antagonism observed at specific concentrations. nih.gov Interestingly, this antagonistic effect was not observed in the tail-pinch test. nih.gov Further investigation into the mechanism suggested the involvement of the serotonergic pathway, as the antagonism was reversed by the serotonin (B10506) precursor 5-hydroxytryptophan (B29612) (5-HTP), but not by the noradrenaline precursor L-dihydroxyphenylalanine (L-DOPA). nih.gov However, fangchinoline did not prevent the development of tolerance to morphine's analgesic effects. nih.gov These findings suggest a complex interaction with the opioid system and highlight a potential dissociation between the analgesic effects of morphine and the mechanisms underlying tolerance development. nih.gov

Animal models are crucial for studying pain, which is a complex experience involving sensory and emotional components. nih.gov These models can range from assessing reflexive responses to more complex behaviors and are essential for understanding the underlying neural pathways and for the initial screening of potential analgesic or modulating compounds. ufsc.brresearchgate.net The choice of animal model and the specific pain assay are critical, as different models may involve distinct physiological mechanisms. ufsc.br

The physiology of pain involves several stages: transduction, transmission, modulation, projection, and perception. msdvetmanual.com Modulation of pain can occur through endogenous neurotransmitters like serotonin, which can inhibit the transmission of pain signals. msdvetmanual.com The findings with fangchinoline suggest that it may modulate pain perception by interacting with these descending inhibitory pathways.

Table 1: Effect of Fangchinoline on Morphine-Induced Antinociception in Mice

| Test | Observation | Implication |

| Tail-flick test | Dose-dependent attenuation of morphine-induced antinociception. nih.gov | Fangchinoline antagonizes the analgesic effect of morphine. |

| Tail-pinch test | No significant effect on morphine-induced antinociception. nih.gov | The antagonistic effect may be specific to certain pain pathways. |

| Pretreatment with 5-HTP | Abolished the antagonistic effect of fangchinoline. nih.gov | Suggests involvement of the serotonergic system. |

| Pretreatment with L-DOPA | Did not alter the antagonistic effect of fangchinoline. nih.gov | The noradrenergic system may not be primarily involved. |

| Morphine tolerance | Did not prevent the development of tolerance. nih.gov | The mechanisms of analgesia and tolerance may be distinct. |

Chemotherapeutic Potentiation and Multidrug Resistance Reversal in Preclinical Models

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally different anticancer drugs. frontiersin.org One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. frontiersin.orgnih.gov Natural products are being extensively investigated for their potential to reverse MDR. frontiersin.org

Both fangchinoline and its parent compound, tetrandrine (B1684364), have demonstrated the ability to reverse P-gp-mediated MDR in various cancer cell lines. ebi.ac.uknih.gov In preclinical studies, these bisbenzylisoquinoline alkaloids have shown a synergistic cytotoxic effect when combined with common chemotherapeutic agents like doxorubicin (B1662922) in MDR cancer cell lines, including Caco-2 and CEM/ADR5000. ebi.ac.uknih.govfrontiersin.org

The reversal of MDR is often assessed by measuring the intracellular accumulation of fluorescent P-gp substrates, such as rhodamine 123. Studies have shown that both tetrandrine and fangchinoline increase the intracellular concentration of rhodamine 123 in resistant cancer cells, indicating their ability to inhibit the efflux function of P-gp. ebi.ac.uknih.gov

The primary mechanism by which fangchinoline and tetrandrine appear to reverse chemoresistance is through the inhibition of P-glycoprotein. nih.govnih.gov This inhibition can occur through direct interaction with the transporter, thereby blocking its drug-efflux function. nih.gov

Furthermore, research indicates that these compounds can also downregulate the expression of the MDR1 gene, which encodes for P-gp. frontiersin.org By reducing the amount of P-gp protein at the cellular level, they can lead to a more sustained reversal of the resistant phenotype. ebi.ac.uknih.gov

Other mechanisms that contribute to chemoresistance include alterations in drug metabolism, DNA repair mechanisms, and evasion of apoptosis. nih.gov While the primary focus for fangchinoline has been on P-gp inhibition, it is plausible that it may also influence other cellular pathways involved in drug resistance. For instance, fangchinoline has been shown to induce autophagy and apoptosis in cancer cells through various signaling pathways, which could potentially contribute to its chemosensitizing effects. nih.govplos.orgnih.gov

Table 2: In Vitro Multidrug Resistance Reversal Activity of Fangchinoline

| Cell Line(s) | Chemotherapeutic Agent | Observed Effect | Reference(s) |

| Caco-2, CEM/ADR5000 | Doxorubicin | Synergistic cytotoxic effect. ebi.ac.uknih.govfrontiersin.org | frontiersin.org, ebi.ac.uk, nih.gov |

| Caco-2, CEM/ADR5000 | Rhodamine 123 (P-gp substrate) | Increased intracellular accumulation and inhibited efflux. ebi.ac.uknih.gov | ebi.ac.uk, nih.gov |

| Multidrug resistant human cancer cells | Not specified | Downregulation of P-gp expression. ebi.ac.uknih.gov | ebi.ac.uk, nih.gov |

Antiviral Activity (e.g., HIV-1) in Preclinical Settings

The emergence of drug-resistant strains of the human immunodeficiency virus type 1 (HIV-1) necessitates the discovery of new antiviral agents that target different stages of the viral life cycle. plos.orgnih.gov Natural products represent a rich source for such novel inhibitors. nih.gov

Fangchinoline has been identified as a novel inhibitor of HIV-1 replication. plos.orgnih.gov In cell-based assays, it has demonstrated antiviral activity against various laboratory strains of HIV-1, including NL4-3, LAI, and BaL, in MT-4 and PM1 cells. ebi.ac.ukplos.orgnih.gov The 50% effective concentration (EC50) for this activity was found to be in the range of 0.8 to 1.7 µM. ebi.ac.ukplos.orgnih.gov

Mechanism-of-action studies indicate that fangchinoline targets a late stage in the HIV-1 replication cycle. ebi.ac.ukplos.orgnih.gov It does not show significant activity in assays that measure early events like viral entry. plos.orgnih.gov Instead, it inhibits the production of infectious virions from cells already containing the HIV-1 proviral DNA. plos.orgnih.gov

Further investigations have revealed that the antiviral effect of fangchinoline is dependent on the HIV-1 envelope glycoprotein (B1211001) (Env). plos.orgnih.gov The production of viral particles packaged with a different envelope, such as the vesicular stomatitis virus G glycoprotein, is not affected by the compound. plos.orgnih.gov Western blot analysis has shown that fangchinoline interferes with the proteolytic processing of the gp160 Env precursor protein. plos.orgnih.govchemfaces.com This inhibition of gp160 processing leads to a reduction in the incorporation of mature envelope glycoproteins into newly forming virus particles, thereby hampering their infectivity. plos.orgnih.govchemfaces.com

Table 3: In Vitro Anti-HIV-1 Activity of Fangchinoline

| HIV-1 Strain(s) | Cell Line(s) | EC50 Range (µM) | Mechanism of Action | Reference(s) |

| NL4-3, LAI, BaL | MT-4, PM1 | 0.8 - 1.7 | Inhibition of gp160 proteolytic processing, leading to reduced Env incorporation into virions. ebi.ac.ukplos.orgnih.gov | plos.org, nih.gov, ebi.ac.uk, chemfaces.com |

Immunomodulatory and Anti-inflammatory Effects in Preclinical Models

Fangchinoline has demonstrated notable immunomodulatory and anti-inflammatory properties in various preclinical models. These effects are attributed to its ability to modulate key inflammatory pathways and cytokine production.

In a model of mouse ear edema induced by croton oil, both fangchinoline and its related alkaloid tetrandrine exhibited anti-inflammatory effects. biocrick.comnih.gov Further in vitro studies to elucidate the mechanism of action revealed that fangchinoline, at a concentration of 100 µM, inhibited cyclooxygenase (COX) activity by 35%, whereas tetrandrine showed no inhibition at the same concentration. biocrick.comnih.gov

The modulation of cytokines is a key aspect of fangchinoline's anti-inflammatory activity. It has been shown to inhibit the production of human interleukin-6 (hIL-6), with 4 µM of fangchinoline causing a 63% inhibition. biocrick.comnih.gov In contrast, it did not affect the activity of murine interleukin-5 (mIL-5). biocrick.comnih.gov

More recent research has delved into the role of fangchinoline in modulating inflammasomes, which are multiprotein complexes that trigger the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). In a screening model using THP-1 cells, fangchinoline was found to have a moderate anti-inflammatory effect, inhibiting IL-1β release by 50.5% at a concentration of 5 µM. nih.gov This suggests that fangchinoline may exert some of its anti-inflammatory effects by targeting the NLRP3 inflammasome pathway. nih.gov

Furthermore, fangchinoline has been shown to diminish the activation of STAT3, a key transcription factor involved in inflammation and cancer, in a multiple myeloma model. nih.gov It also has been investigated for its ability to enhance anti-tumor immunity by inhibiting autophagy, which can lead to improved antigen presentation by cancer cells. nih.gov

Table 4: Immunomodulatory and Anti-inflammatory Effects of Fangchinoline

| Model/Assay | Finding | Implication | Reference(s) |

| Croton oil-induced mouse ear edema | Demonstrated anti-inflammatory effects. biocrick.comnih.gov | In vivo anti-inflammatory activity. | biocrick.com, nih.gov |

| Cyclooxygenase (COX) activity | 35% inhibition at 100 µM. biocrick.comnih.gov | Inhibition of a key enzyme in the inflammatory cascade. | biocrick.com, nih.gov |

| Human Interleukin-6 (hIL-6) production | 63% inhibition at 4 µM. biocrick.comnih.gov | Modulation of pro-inflammatory cytokine production. | biocrick.com, nih.gov |

| Murine Interleukin-5 (mIL-5) activity | No significant effect. biocrick.comnih.gov | Selective effect on cytokine pathways. | biocrick.com, nih.gov |

| LPS/Nigericin-induced IL-1β release in THP-1 cells | 50.5% inhibition at 5 µM. nih.gov | Potential inhibition of the NLRP3 inflammasome. | nih.gov |

| Multiple Myeloma Model | Diminished STAT3 activation. nih.gov | Modulation of a key inflammatory and oncogenic signaling pathway. | nih.gov |

| Lung Cancer Model | Autophagy inhibition leading to amplified antigen presentation. nih.gov | Potential to enhance anti-tumor immune responses. | nih.gov |

Modulation of Cytokine Production and Inflammatory Pathways

Research into this compound has identified its role as a modulator of pro-inflammatory cytokine production. Specifically, its activity has been assessed in models of inflammation involving the nucleotide-binding domain (NOD)-like receptor protein 3 (NLRP3) inflammasome, a critical component of the innate immune system responsible for the production of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β). mdpi.com

In preclinical models using human monocytic THP-1 cells, inflammation is often induced by stimuli like lipopolysaccharide (LPS) and nigericin, which trigger the activation of the NLRP3 inflammasome. mdpi.comsemanticscholar.org The parent compound, fangchinoline, was initially found to have a moderate inhibitory effect on IL-1β release in this model. mdpi.comsemanticscholar.orgnih.gov Subsequent investigation of various derivatives, including this compound (referred to as compound 3a in a key study), sought to explore how modifications at the 7-position would affect this anti-inflammatory activity. semanticscholar.org

Studies demonstrated that this compound participates in the inhibition of LPS/nigericin-triggered IL-1β activation. semanticscholar.org The primary mechanism for this class of compounds is believed to be the inhibition of NLRP3-mediated IL-1β secretion. mdpi.com This pathway is a central regulator of inflammation, and its inhibition is a therapeutic strategy for a range of inflammatory diseases. mdpi.com While the precise molecular interactions of this compound within this pathway are part of a broader investigation into fangchinoline derivatives, its activity confirms its role in modulating this key inflammatory signaling cascade. semanticscholar.org

Impact on Immune Cell Function

The primary immune cells studied in relation to this compound are monocytes. semanticscholar.org Research has utilized the human THP-1 cell line, which serves as a widely accepted model for monocytes and macrophages, to evaluate the compound's effects. mdpi.comnih.gov In these cells, this compound was shown to inhibit the release of the pro-inflammatory cytokine IL-1β when the cells were stimulated to mimic an inflammatory response. semanticscholar.org This indicates a direct impact on the functional capacity of these immune cells to produce key mediators of inflammation.

Comparative Preclinical Studies with Fangchinoline and Other Bisbenzylisoquinoline Alkaloids

The pharmacological profile of this compound is best understood when compared to its parent compound, fangchinoline, and other structurally related bisbenzylisoquinoline alkaloids like tetrandrine (7-O-methylfangchinoline). mdpi.comsemanticscholar.org

Comparative Analysis of Efficacy and Potency

Comparative studies have evaluated the efficacy and potency of various fangchinoline derivatives in inhibiting IL-1β release from stimulated THP-1 cells. A structure-activity relationship (SAR) analysis focused on modifications at the 7-position of the fangchinoline scaffold. semanticscholar.org

The parent compound, fangchinoline, demonstrated a moderate inhibitory rate of 50.5% at a concentration of 5 µM. mdpi.comnih.gov Tetrandrine, which has a methyl group at the 7-position, showed a slightly lower inhibitory rate of 40.7% at the same concentration. mdpi.com The introduction of an ethyl ether at the 7-position, creating this compound, resulted in a slight decrease in activity compared to the parent compound. semanticscholar.org

Interestingly, the length of the alkyl ether chain at this position was found to significantly affect activity. While the ethyl ether (this compound) and methyl ether (tetrandrine) showed moderate activity, the propyl ether derivative (compound 3b) exhibited a markedly improved inhibitory rate of 71.8%. semanticscholar.org This highlights the sensitivity of the compound's potency to the specific substituent at the 7-position.

Table 1: Comparative Inhibitory Activity of Fangchinoline Derivatives on IL-1β Release

| Compound | Substituent at 7-position | Inhibition Rate (%) at 5 µM |

| Fangchinoline | -OH | 50.5% mdpi.comnih.gov |

| Tetrandrine | -OCH₃ (Methyl ether) | 40.7% mdpi.com |

| This compound | -OCH₂CH₃ (Ethyl ether) | Slight decrease vs. Fangchinoline semanticscholar.org |

| 7-O-Propyl Fangchinoline | -O(CH₂)₂CH₃ (Propyl ether) | 71.8% semanticscholar.org |

Distinct Mechanistic Profiles

While this compound and its close analogs share a general mechanism of inhibiting the NLRP3 inflammasome pathway to reduce IL-1β secretion, their distinct potencies suggest subtle differences in their mechanistic profiles. mdpi.comsemanticscholar.org The structure-activity relationship indicates that the nature of the substituent at the 7-hydroxyl group is a key determinant of inhibitory efficacy. semanticscholar.org

The parent compound, fangchinoline, has been reported to act through various pathways, including the inhibition of the RAGE/NF-κB pathway and the modulation of STAT3 activation. researchgate.netnih.gov The study on 7-substituted derivatives focused specifically on the NLRP3 inflammasome. mdpi.comsemanticscholar.org The variation in activity among the methyl, ethyl, and propyl ethers suggests that the size and lipophilicity of the substituent at the 7-position likely influence the compound's ability to bind to its molecular target within the NLRP3 inflammasome complex or affect its cellular uptake and distribution. semanticscholar.org

For instance, the most potent compound identified in the comparative study was not this compound, but another derivative (compound 6, 7-phthalimidepropylfangchinoline), which was found to potentially target the NLRP3 protein directly, blocking the formation of the ASC pyroptosome without affecting upstream NF-κB or MAPK pathways. mdpi.com Although a specific mechanistic analysis was not performed for this compound, the graduated change in potency across the ether series (-H, -CH₃, -C₂H₅, -C₃H₇) strongly implies a distinct interaction profile for each analog at the target site. semanticscholar.org This distinguishes them from each other and potentially from the broader mechanisms identified for the parent fangchinoline alkaloid.

Cellular and Molecular Mechanisms of Action Preclinical Focus

Programmed Cell Death Pathways

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid, has been shown in numerous preclinical studies to impede the proliferation of various cancer cells by inducing programmed cell death. plos.orgjcancer.orge-century.us This activity is not limited to a single mechanism but involves a complex interplay of signaling pathways that culminate in either apoptosis or autophagy, depending on the cellular context.

Apoptosis Induction and Regulation

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. A failure in apoptotic pathways can contribute to cancer development. nih.gov Fangchinoline has been demonstrated to be a potent inducer of apoptosis in a wide range of cancer cell lines, including breast, gallbladder, esophageal, and gastric cancers. plos.orge-century.usnih.govnih.gov The compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Activation of Caspase Cascades

A primary mechanism through which fangchinoline induces apoptosis is the activation of the caspase cascade. Caspases are a family of cysteine proteases that, once activated, execute the apoptotic process by cleaving key cellular substrates.

Research has shown that fangchinoline treatment leads to the activation of both initiator and executioner caspases:

Initiator Caspases: In studies on breast adenocarcinoma and esophageal squamous cell carcinoma (ESCC) cells, fangchinoline was found to activate caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (the primary initiator of the intrinsic pathway). nih.govnih.govresearchgate.net

Executioner Caspases: The activation of initiator caspases converges on the activation of executioner caspases, most notably caspase-3. The cleavage and activation of caspase-3 have been consistently observed across multiple cancer cell lines following fangchinoline treatment, serving as a clear indicator of apoptosis. nih.govresearchgate.net A derivative of fangchinoline, LYY-35, has also been shown to upregulate cleaved caspase-3 in lung cancer cells. jcancer.org

| Cell Line | Activated Caspases | Pathway Implication |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | Caspase-3, Caspase-8, Caspase-9 | Extrinsic & Intrinsic Pathways |

| EC1, ECA109 (Esophageal Cancer) | Caspase-8, Caspase-9, Caspase-3 | Extrinsic & Intrinsic Pathways |

| A549 (Lung Cancer) | Cleaved Caspase-3 (by derivative LYY-35) | Apoptosis Execution |

Modulation of Bcl-2 Family Proteins

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Noxa). The ratio of these opposing proteins determines the cell's fate. Fangchinoline shifts this balance to favor apoptosis.

Studies have demonstrated that fangchinoline:

Downregulates Anti-Apoptotic Proteins: Treatment with fangchinoline decreases the expression of the anti-apoptotic protein Bcl-2 in breast and gastric cancer cells. e-century.usnih.govresearchgate.net Similarly, the fangchinoline derivative LYY-35 reduces levels of Bcl-xL. jcancer.org

Upregulates Pro-Apoptotic Proteins: Concurrently, fangchinoline increases the expression of pro-apoptotic proteins like Bax in breast cancer cells. nih.govresearchgate.net In esophageal cancer cells, it specifically upregulates the BH3-only protein Noxa, a key sensitizer (B1316253) for apoptosis. nih.gov

This modulation disrupts the protective function of anti-apoptotic proteins, allowing pro-apoptotic proteins to initiate mitochondrial-mediated cell death.

| Cell Line | Effect on Bcl-2 Family Proteins |

|---|---|

| MDA-MB-231 (Breast Cancer) | ↓ Bcl-2, ↑ Bax |

| HGC-27, SGC-7901 (Gastric Cancer) | ↓ Bcl-2, ↑ Bax |

| EC1, ECA109 (Esophageal Cancer) | ↑ Noxa |

| A549 (Lung Cancer) | ↓ Bcl-xL, ↑ Bax (by derivative LYY-35) |

Cleavage of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, activated caspase-3 cleaves PARP, rendering it inactive. This cleavage is considered a hallmark of apoptosis. Preclinical studies have consistently shown that fangchinoline treatment results in the cleavage of PARP in various cancer cells, including breast and esophageal cancer lines, confirming the execution of the apoptotic program. nih.govnih.govresearchgate.net The fangchinoline derivative LYY-35 has also been observed to increase levels of cleaved PARP-1. jcancer.org

Induction of Mitochondrial Outer Membrane Permeabilization

Mitochondrial outer membrane permeabilization (MOMP) is the critical "point of no return" in the intrinsic apoptotic pathway. The upregulation of pro-apoptotic Bcl-2 family proteins like Bax by fangchinoline leads to their translocation to the mitochondria, where they form pores in the outer membrane. jcancer.orge-century.us

This permeabilization results in the release of apoptogenic factors from the mitochondrial intermembrane space into the cytosol. The most notable of these is cytochrome c. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates caspase-9 and the downstream caspase cascade. e-century.us Enhanced release of mitochondrial cytochrome c has been documented in breast cancer cells treated with fangchinoline, directly linking the compound's modulation of Bcl-2 proteins to the activation of the mitochondrial apoptotic pathway. nih.govresearchgate.netresearchgate.net

Autophagy Induction and Regulation

Autophagy is a cellular degradation process that recycles damaged organelles and proteins. Its role in cancer is complex; it can act as a tumor suppressor mechanism, but it can also promote the survival of established tumors. Fangchinoline has been shown to modulate autophagy in a context-dependent manner, acting as either an inducer or an inhibitor.

Induction of Autophagic Cell Death: In human hepatocellular carcinoma cells, fangchinoline was found to trigger autophagic cell death, an alternative mode of programmed cell death, without inducing significant apoptosis. nih.govnih.gov This process was mediated by the p53/sestrin2/AMPK signaling pathway and occurred independently of mTOR inhibition. nih.gov

Induction of Cytoprotective Autophagy: In colorectal cancer cells, fangchinoline induces autophagy that appears to be cytoprotective. wayne.edu Inhibition of this autophagic process further increased fangchinoline-induced cell death. The mechanism involves the activation of the AMPK/mTOR/ULK1 signaling pathway. wayne.edu

Inhibition of Autophagy: Conversely, in lung cancer models, fangchinoline has been identified as an autophagy inhibitor. nih.govresearchgate.net It was found to block autophagy flux by compromising the acidic environment of lysosomes. This inhibition of the pro-survival autophagy pathway enhanced the efficacy of chemotherapy drugs like cisplatin (B142131) and paclitaxel. nih.gov

| Cell Line Type | Role of Fangchinoline | Signaling Pathway |

|---|---|---|

| Hepatocellular Carcinoma | Inducer (Autophagic Cell Death) | p53/sestrin2/AMPK (mTOR-independent) |

| Colorectal Cancer | Inducer (Cytoprotective) | AMPK/mTOR/ULK1 |

| Lung Cancer | Inhibitor (Blocks Autophagy Flux) | Lysosomal de-acidification |

Key Intracellular Signaling Pathway Modulation

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival, and its overexpression is common in many cancers. mdpi.com Fangchinoline has been identified as an inhibitor of FAK-mediated signaling. medchemexpress.comnih.govresearchgate.net

In melanoma and lung cancer cell lines, fangchinoline treatment significantly reduces the phosphorylation of FAK at its autophosphorylation site (Tyrosine-397). nih.govresearchgate.net This initial phosphorylation event is critical for the recruitment and activation of other signaling proteins, thereby initiating downstream cascades. By inhibiting this step, fangchinoline effectively suppresses the entire FAK signaling axis. nih.gov Downstream effects of this inhibition include the suppression of pathways that control cell proliferation and metastasis. nih.gov The demonstrated ability of fangchinoline to act as a kinase inhibitor targeting FAK suggests it could be particularly effective in tumors where FAK is highly expressed and activated. researchgate.net

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, survival, and metabolism and is one of the most frequently hyperactivated pathways in human cancer. mdpi.com Fangchinoline has been shown to exert significant inhibitory effects on this pathway in various cancer models. nih.govnih.govplos.org

In gastric cancer cells, fangchinoline directly targets and inhibits PI3K, leading to the suppression of its downstream effector, Akt. nih.govnih.gov This inhibition of the PI3K/Akt pathway has been linked to the suppression of cancer cell proliferation, migration, and invasion. nih.gov Similarly, in studies related to African Swine Fever Virus, fangchinoline was found to inhibit viral replication by suppressing the AKT/mTOR signaling pathway. mdpi.com

Interestingly, in hepatocellular carcinoma cells, fangchinoline was reported to induce autophagic cell death in an mTOR-independent manner. nih.gov This suggests that while fangchinoline can inhibit the canonical PI3K/Akt/mTOR pathway, its pro-autophagic effects may also be mediated through alternative signaling routes, such as the p53/sestrin2/AMPK pathway, adding another layer of complexity to its mechanism of action. nih.gov

Table 2: Modulation of PI3K/Akt/mTOR Pathway by Fangchinoline

| Pathway Component | Effect of Fangchinoline | Cellular Context | Downstream Consequence |

|---|---|---|---|

| PI3K | Inhibition | Gastric Cancer Cells (SGC7901) | Suppression of Akt activation nih.govnih.gov |

| Akt | Inhibition of Phosphorylation | Gastric Cancer Cells, Porcine Macrophages | Reduced cell proliferation and viral replication nih.govmdpi.com |

| mTOR | Inhibition | Porcine Alveolar Macrophages | Suppression of viral replication mdpi.com |

| mTOR | Independent Action | Hepatocellular Carcinoma Cells | Induction of autophagy via alternative pathways nih.gov |

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when aberrantly activated, promotes carcinogenesis by regulating genes involved in proliferation, survival, and angiogenesis. nih.govnih.govmdpi.com Fangchinoline has demonstrated the ability to potently diminish STAT3 activation in multiple myeloma models. nih.govnih.gov

The compound abrogates the protein expression levels of phosphorylated STAT3 as well as its upstream activators, including JAK1/2 and Src. nih.gov This inhibition prevents the translocation of STAT3 into the nucleus and subsequently blocks its DNA binding ability. nih.gov As a result, the transcription of STAT3 target genes, which are crucial for tumor growth and survival, is suppressed. The mechanism for this inhibition involves the induction of reactive oxygen species (ROS) and the targeting of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3 signaling. nih.govnih.gov This comprehensive blockade of the STAT3 signaling cascade contributes significantly to the pro-apoptotic effects of fangchinoline observed in malignant cells. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, that control a wide range of cellular processes such as proliferation, differentiation, and stress responses. nih.govnews-medical.net The effect of fangchinoline on these pathways appears to be context-dependent.

In some cancer models, the inhibition of FAK by fangchinoline leads to the downstream suppression of the FAK-MEK-ERK1/2 pathway. researchgate.net This suggests that in certain contexts, fangchinoline can attenuate pro-proliferative signaling mediated by ERK. However, in other systems, such as in human hepatocellular carcinoma, the related compound tetrandrine (B1684364) was found to induce autophagy through the generation of ROS, which in turn activated the ERK MAP kinase pathway. nih.gov While this finding is for a related molecule, it highlights the complex and potentially dual role that MAPK signaling can play in response to bisbenzylisoquinoline alkaloids. The precise modulation of ERK1/2 and p38 pathways by 7-O-Ethyl fangchinoline likely depends on the specific cellular background and the nature of the stimulus.

An article focusing solely on the preclinical cellular and molecular mechanisms of action of the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and preclinical data specific to "this compound" did not yield the detailed research findings required to accurately address the specified outline.

The user's instructions to focus solely on "this compound" and to provide thorough, informative, and scientifically accurate content for each specified section and subsection cannot be fulfilled with the currently available public information. Research is available on the parent compound, fangchinoline, and some of its other derivatives, but not specifically for the 7-O-Ethyl variant in the context of the requested molecular pathways (NF-κB signaling, cell cycle regulation, and redox homeostasis).

To maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be written without specific data on this compound's impact on these cellular mechanisms. Generating content would require extrapolating from related but distinct compounds, which would violate the core instruction of focusing solely on the specified chemical entity.

Proteasome System Modulation

Preclinical studies have focused on the parent compound, fangchinoline, and its interaction with the cellular proteasome system.

Research indicates that fangchinoline directly targets and inhibits the activity of the proteasome, a critical complex for protein degradation in cells. Specifically, fangchinoline has been identified as an inhibitor of the β1 subunit of the proteasome. plos.orgnih.govnih.gov The proteasome's catalytic core contains three main activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), which are mediated by the β5, β2, and β1 subunits, respectively. plos.orgnih.gov

Studies have demonstrated that fangchinoline exhibits a direct binding affinity with the recombinant human proteasome β1 subunit, leading to the inhibition of its caspase-like (C-L) activity. plos.orgnih.govnih.gov This inhibitory effect has been observed in various cancer cell lines, including human prostate cancer cells (PC-3 and LnCap), as well as in purified human erythrocyte 20S proteasome. plos.orgnih.govnih.gov The inhibition of the proteasome's C-L activity by fangchinoline is dose-dependent. plos.orgnih.govnih.gov

This targeted inhibition leads to the accumulation of ubiquitinated proteins within the cell. plos.orgnih.govnih.gov Consequently, the degradation of key regulatory proteins is suppressed. For instance, fangchinoline treatment results in the accumulation of important proteasome substrates such as the cyclin-dependent kinase inhibitor p27, the pro-apoptotic protein Bax, and the NF-κB inhibitor, IκB-α. plos.orgnih.gov The accumulation of these proteins is linked to downstream effects such as cell cycle arrest and the induction of apoptosis (programmed cell death). plos.orgnih.gov

| Compound | Target Subunit | Affected Activity | Key Downstream Effects | Cell Models Studied |

|---|---|---|---|---|

| Fangchinoline | Proteasome β1 subunit | Caspase-like (C-L) | Accumulation of p27, Bax, IκB-α; Cell cycle arrest; Apoptosis | PC-3, LnCap (Prostate Cancer) |

Gene Expression and Epigenetic Modulation

The influence of fangchinoline on gene expression is an area of active investigation, though specific links to epigenetic modulation are less defined.

As of the latest literature review, there is no available scientific evidence to suggest that fangchinoline, or its derivative this compound, directly modulates the activity of histone modification enzymes. Specifically, no studies have been published that describe an effect on histone H3 lysine (B10760008) 27 (H3K27) trimethylation, a key repressive epigenetic mark regulated by enzymes such as those in the Polycomb Repressive Complex 2 (PRC2). nih.govnih.gov While some natural compounds are known to influence epigenetic pathways, this mechanism has not been documented for fangchinoline.

Preclinical Efficacy Studies in Disease Models

Anti-Cancer Efficacy in Various Preclinical Models

Fangchinoline (B191232) (FCL) has demonstrated significant anti-tumor effects in a variety of preclinical cancer models. nih.govsci-hub.senih.gov These studies highlight its potential as a therapeutic agent by showcasing its ability to inhibit cancer cell growth, prevent metastasis, and reduce tumor size in vivo.

The cytotoxic effects of fangchinoline have been evaluated across a range of human cancer cell lines. In esophageal squamous cell carcinoma (ESCC), fangchinoline inhibited the growth of multiple cell lines (EC1, ECA109, Kyse450, and Kyse150) in a time- and dose-dependent manner. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be 3.042 µM, 1.294 µM, 2.471 µM, and 2.22 µM for the respective cell lines, indicating potent anti-proliferative activity. nih.gov

Similarly, studies on breast cancer cell lines, such as MDA-MB-231, have shown that fangchinoline significantly inhibits proliferation. researchgate.net This inhibition is attributed to the induction of apoptosis, a process of programmed cell death. researchgate.net Research on colorectal cancer has also revealed that fangchinoline induces both apoptosis and autophagy in HT29 and HCT116 cell lines. nih.gov

Furthermore, the anti-cancer activity of fangchinoline and its derivatives has been observed in leukemia and other cancer cell lines, where they have shown to be more effective than the parent compound in some cases. sci-hub.senih.gov For instance, certain derivatives displayed enhanced inhibitory activity on leukemia and breast cancer cells. nih.gov

Table 1: In Vitro Anti-Cancer Activity of Fangchinoline

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| EC1, ECA109, Kyse450, Kyse150 | Esophageal Squamous Cell Carcinoma | Dose- and time-dependent growth inhibition. nih.gov |

| MDA-MB-231 | Breast Cancer | Inhibition of proliferation via induction of apoptosis. researchgate.net |

| HT29, HCT116 | Colorectal Cancer | Induction of apoptosis and autophagy. nih.gov |

| HEL | Leukemia | Induction of G0/G1 cell cycle arrest and apoptosis. nih.gov |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Reduction in viability and proliferation. nih.gov |

Fangchinoline has been shown to possess anti-metastatic properties by inhibiting the migration and invasion of cancer cells. In human gastric cancer AGS cells, fangchinoline suppressed adhesion, migration, and invasion in a dose-dependent manner without causing significant cytotoxicity. nih.govnih.gov This effect is partly achieved by inhibiting the expression of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes that are crucial for the breakdown of the extracellular matrix, a key step in metastasis. nih.gov

In non-small cell lung cancer (NSCLC), fangchinoline has been found to reverse the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become migratory and invasive. researchgate.net It achieves this by reducing cytoplasmic reactive oxygen species (ROS) levels through the degradation of NADPH oxidase 4 (NOX4). researchgate.net

Table 2: Anti-Metastatic and Anti-Invasive Properties of Fangchinoline

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| AGS | Gastric Cancer | Suppression of adhesion, migration, and invasion; inhibition of MMP-2 and MMP-9 expression. nih.govnih.gov |

| NSCLC Cell Lines | Non-Small Cell Lung Cancer | Reversal of epithelial-mesenchymal transition; inhibition of cell invasion and migration. researchgate.net |

The anti-tumor efficacy of fangchinoline has been confirmed in in vivo xenograft models, where human tumor cells are implanted into immunodeficient mice. pharmacologydiscoveryservices.com In a mouse model of esophageal cancer using Kyse150 cells, fangchinoline significantly inhibited tumor growth over time compared to the control group. nih.gov Mice treated with fangchinoline developed smaller tumors by weight, and there were no significant changes in the body weights of the mice, suggesting low toxicity. nih.gov

In an ovarian cancer xenograft model using OVCAR-3 cells, fangchinoline was shown to enhance the therapeutic effects of cisplatin (B142131), a common chemotherapy drug. nih.gov This suggests that fangchinoline could be used as an adjuvant therapy to improve the efficacy of existing cancer treatments. nih.gov Furthermore, in a breast cancer xenograft model, fangchinoline was reported to abrogate tumor growth by modulating the expression of oncogenic biomarkers. researchgate.net A study on colorectal cancer also demonstrated that fangchinoline inhibited tumor growth in an HT29 xenograft model. nih.gov

Table 3: In Vivo Anti-Cancer Efficacy of Fangchinoline in Xenograft Models

| Xenograft Model | Cancer Type | Key Findings |

|---|---|---|

| Kyse150 | Esophageal Squamous Cell Carcinoma | Significant inhibition of tumor growth. nih.gov |

| OVCAR-3 | Ovarian Cancer | Enhanced the therapeutic effects of cisplatin. nih.gov |

| Breast Cancer Xenograft | Breast Cancer | Abrogated tumor growth. researchgate.net |

| HT29 | Colorectal Cancer | Inhibited tumor growth. nih.gov |

Neuropharmacological Efficacy in Preclinical Models

Fangchinoline has also been investigated for its neuroprotective effects in preclinical models of neurodegenerative diseases.

In a mouse model of Alzheimer's disease induced by amyloid-β (Aβ) peptides, fangchinoline was found to ameliorate cognitive impairments. nih.govnih.gov The administration of fangchinoline led to improvements in cognitive function, which were assessed through behavioral tests. nih.gov The therapeutic effects are attributed to its ability to enhance autophagy and inhibit oxidative stress. nih.govnih.gov

In cellular models of Alzheimer's disease, specifically N2A cells transfected with human Swedish mutant APP695 (N2AAPP), fangchinoline demonstrated neuroprotective effects. nih.gov It was found to attenuate the amyloidogenic processing of the amyloid precursor protein (APP) by promoting the lysosomal degradation of BACE1, an enzyme involved in the production of Aβ peptides. nih.gov This was evidenced by a decrease in P62 levels and an increase in Beclin-1 and LC3-II levels, which are markers of autophagy. nih.gov

Preclinical Pharmacokinetic Pharmacodynamic Pk/pd Relationships

Preclinical Pharmacokinetic Profiling of 7-O-Ethyl Fangchinoline (B191232)

Comprehensive preclinical pharmacokinetic data for 7-O-Ethyl fangchinoline, including its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models, remains to be established in the scientific literature. Studies detailing its oral bioavailability, plasma protein binding, tissue distribution, metabolic pathways, and elimination half-life are not available.

In Vitro and In Vivo Pharmacodynamic Modeling

Similarly, specific in vitro and in vivo pharmacodynamic models to elucidate the mechanism of action and therapeutic effects of this compound have not been reported. While the broader class of bisbenzylisoquinoline alkaloids, including the parent compound fangchinoline, has been investigated for various biological activities, the specific pharmacodynamic profile of the 7-O-ethyl derivative is yet to be characterized.

Advanced Research Methodologies and Techniques

Cell-Based Assays and High-Throughput Screening

Cell-based assays are fundamental in the initial stages of drug discovery, offering insights into the biological effects of a compound on living cells. For derivatives of fangchinoline (B191232), these assays are crucial for determining their potential as therapeutic agents. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, and while specific HTS campaigns for 7-O-Ethyl fangchinoline are not detailed in the available literature, the methodologies applied to its parent compound and other derivatives are illustrative.

Researchers utilize a variety of cancer cell lines to evaluate the cytotoxic and anti-proliferative effects of fangchinoline and its analogues. nih.govnih.gov Common assays include:

MTT Assay: This colorimetric assay measures cell metabolic activity, which is indicative of cell viability. It is used to determine the concentration- and time-dependent inhibitory effects of compounds on cancer cell proliferation. nih.gov

Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferative capacity after treatment. nih.gov

Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Fangchinoline has been shown to induce G0/G1 phase arrest in various cancer cells. nih.govnih.govnih.gov

Apoptosis Assays: The induction of programmed cell death (apoptosis) is a key characteristic of many anti-cancer agents. Techniques to measure apoptosis include flow cytometry for Annexin V/Propidium Iodide staining and Western blotting for key apoptosis-related proteins like caspases and members of the Bcl-2 family. nih.gov

These assays are often adapted for HTS formats, utilizing 96-, 384-, or 1536-well plates to screen libraries of compounds efficiently. mdpi.com The goal is to identify "hit" compounds that exhibit a desired biological activity, which can then be selected for further investigation. nih.gov

Table 1: Common Cell-Based Assays for Evaluating Fangchinoline Derivatives

| Assay Type | Purpose | Common Cell Lines Used | Key Findings for Fangchinoline/Derivatives |

|---|---|---|---|

| MTT/Cell Viability Assays | To measure cytotoxicity and anti-proliferative effects. | MDA-MB-231 (Breast), DLD-1 (Colon), LoVo (Colon), SPC-A-1 (Lung), Leukemia & others. nih.govnih.govnih.gov | Inhibition of cell proliferation in a dose- and time-dependent manner. nih.gov |

| Colony Formation Assay | To assess long-term cell survival and ability to proliferate. | DLD-1, LoVo (Colon). nih.gov | Dose-dependent inhibition of colony formation. nih.gov |

| Cell Cycle Analysis (Flow Cytometry) | To determine the effect on cell cycle progression. | Leukemia (HEL), SPC-A-1 (Lung), Esophageal Squamous Carcinoma Cells. nih.govnih.govnih.gov | Induction of G0/G1 phase cell cycle arrest. nih.govnih.gov |

| Apoptosis Assays (Flow Cytometry, Western Blot) | To determine if the compound induces programmed cell death. | Leukemia (HEL), MDA-MB-231 (Breast). nih.gov | Induction of apoptosis through activation of caspases. nih.gov |

| Wound Healing/Invasion Assays | To evaluate the effect on cell migration and invasion. | Huh-7 (Liver), MDA-MB-231 (Breast). | Attenuation of migratory and invasive potential. |

Molecular Biology Techniques for Target Validation

Once a compound shows promising activity in cell-based assays, molecular biology techniques are essential to identify and validate its specific protein targets. nih.gov This process is crucial for understanding the mechanism of action and for rational drug development. For fangchinoline and its derivatives, studies have pointed towards the modulation of key signaling pathways involved in cancer. nih.gov

Key molecular biology techniques include:

Western Blotting: This technique is widely used to detect and quantify specific proteins in a cell lysate. It is instrumental in validating the effect of a compound on the expression levels and activation states (e.g., phosphorylation) of target proteins within signaling cascades such as PI3K/AKT and MAPK. nih.govnih.gov

Affinity Purification/Chromatography: This method can identify direct binding partners of a small molecule. The compound is immobilized on a solid support (like a resin) and used to "pull down" interacting proteins from a cell lysate. nih.gov

Genetic Methods: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to knock down or knock out a putative target gene. If the cellular phenotype upon gene silencing mimics the effect of the compound, it provides strong evidence that the protein is indeed the target. nih.gov Generating mutant versions of a target protein that are resistant to the compound's binding while retaining normal function can also serve as a powerful validation tool. nih.gov

Through these methods, fangchinoline has been shown to modulate various oncogenic molecules, leading to decreased proliferation, survival, and metastasis of tumor cells. nih.gov For instance, studies on fangchinoline derivatives have identified Akt1 as a potential high-affinity target. nih.gov

Proteomics and Metabolomics Approaches for Biomarker Discovery

Proteomics and metabolomics are large-scale studies of proteins and small-molecule metabolites, respectively, within a biological system. These "omics" approaches can provide a global view of the cellular changes induced by a compound like this compound and are powerful tools for discovering biomarkers of drug response or toxicity.

Proteomics: In the context of fangchinoline research, proteomics can be used to identify proteins and pathways that are significantly altered upon treatment. This can reveal unexpected mechanisms of action or resistance. Techniques often involve mass spectrometry to identify and quantify thousands of proteins from treated versus untreated cells.

Metabolomics: This approach analyzes the global metabolic profile of cells or tissues. By identifying changes in metabolite levels after drug treatment, researchers can understand how the compound affects cellular metabolism, which is often dysregulated in cancer. This can lead to the discovery of metabolic biomarkers that predict treatment efficacy.

While specific proteomics or metabolomics studies for this compound are not prominent in the literature, the integration of these approaches is a key part of modern network pharmacology to understand the complex interactions between drugs, genes, and diseases. nih.gov

In Silico Modeling and Chemoinformatics (e.g., Molecular Docking, Network Pharmacology)

Computational approaches are increasingly used to accelerate drug discovery and development. These in silico methods can predict the biological activity of compounds and elucidate their mechanisms of action.

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net It is used to understand the binding mode and affinity between a drug candidate and its putative target. For example, docking analysis of a fangchinoline derivative showed a high-affinity interaction with Akt1, suggesting a mechanism for its kinase inhibition. nih.gov The binding energy, typically expressed in kcal/mol, indicates the stability of the complex. researchgate.net

Network Pharmacology: This approach uses bioinformatics and systems biology to analyze the complex interactions between drugs, multiple targets, and disease networks. nih.govmdpi.com It helps to construct "disease-gene-target-drug" interaction networks to understand the multi-target effects of compounds like fangchinoline. nih.gov By analyzing these networks, researchers can predict key targets and signaling pathways involved in the compound's therapeutic effects. mdpi.comscienceopen.com

Table 2: In Silico and Chemoinformatic Approaches in Fangchinoline Research

| Technique | Application | Key Insights |

|---|---|---|

| Molecular Docking | Predicts binding affinity and interaction patterns between a compound and its protein target. | Revealed high-affinity interaction between a fangchinoline derivative and Akt1. nih.gov |

| Network Pharmacology | Constructs and analyzes complex "drug-target-disease" networks. | Identified potential key targets for fangchinoline in colon cancer (e.g., ALB, AKT1, EGFR) and breast cancer (e.g., TP53, JUN, CASP3). nih.govmdpi.com |

Advanced Imaging Techniques for Preclinical Efficacy Assessment

Preclinical imaging in small animal models is essential for evaluating the in vivo efficacy and pharmacodynamics of a drug candidate before it moves into human clinical trials. nih.gov These non-invasive techniques allow for the longitudinal monitoring of drug effects in a living organism. ctfassets.net

Commonly used advanced imaging modalities include:

Bioluminescence Imaging (BLI): This technique is often used in cancer research where tumor cells are engineered to express a luciferase enzyme. The light emitted upon administration of a substrate can be measured to non-invasively monitor tumor growth and response to therapy over time. ctfassets.net

Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images and can also provide functional information about tissues. nih.gov

Positron Emission Tomography (PET): A highly sensitive molecular imaging technique that uses radiotracers to visualize and measure metabolic processes and receptor occupancy in the body. nih.govnih.gov Micro-PET is the preclinical equivalent. nih.gov

Computed Tomography (CT): Offers high-resolution anatomical imaging, often used in conjunction with functional imaging modalities like PET. nih.gov

These imaging techniques are crucial for assessing how a compound like this compound affects tumor growth and for understanding its distribution and target engagement in a whole-animal context. nih.govctfassets.net

Future Research Directions and Translational Perspectives Preclinical Focus

Identification of Novel Molecular Targets for 7-O-Ethyl Fangchinoline (B191232)

The therapeutic efficacy of a compound is intrinsically linked to its molecular targets. While research into 7-O-Ethyl fangchinoline is nascent, the well-documented targets of fangchinoline provide a logical starting point for investigation. Future preclinical studies should aim to elucidate whether this compound retains, enhances, or possesses a different spectrum of activity on these known targets, and to identify novel targets.

The ethylation at the 7-O position may alter the compound's binding affinity and selectivity for various kinases and signaling proteins. It is hypothesized that this structural modification could lead to enhanced potency or a more favorable therapeutic index. High-throughput screening and proteomic approaches will be instrumental in mapping the interactome of this compound.

Table 1: Potential Molecular Targets for Future Investigation of this compound

| Target Class | Specific Target | Potential Therapeutic Relevance |

|---|---|---|

| Kinases | PI3K/Akt/mTOR Pathway | Cancer, Inflammation |

| MAPK/ERK Pathway | Cancer, Neurodegenerative Diseases | |

| Focal Adhesion Kinase (FAK) | Cancer Metastasis | |

| Ion Channels | Calcium Channels | Cardiovascular Diseases, Neurological Disorders |

| Transcription Factors | NF-κB | Inflammation, Cancer |

Synergistic Effects in Preclinical Combination Therapies

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced drug resistance. Preclinical investigation into the synergistic potential of this compound with existing therapeutic agents is a critical step in its development. Based on the known effects of fangchinoline, several promising combination strategies can be envisioned for future studies.

For instance, fangchinoline has been shown to sensitize cancer cells to chemotherapy. It is plausible that this compound could act similarly, potentially through the inhibition of drug efflux pumps or by modulating signaling pathways that confer resistance. Rigorous preclinical models, including cell culture and animal studies, are necessary to validate these hypotheses and to determine optimal drug ratios and scheduling.

Table 2: Hypothetical Combination Therapies for Preclinical a ssessment of this compound

| Combination Agent | Therapeutic Class | Potential for Synergy |

|---|---|---|

| Doxorubicin (B1662922) | Chemotherapy | Overcoming multi-drug resistance |

| Paclitaxel | Chemotherapy | Enhanced cytotoxicity in cancer cells |

| Gefitinib | Targeted Therapy (EGFR inhibitor) | Dual pathway inhibition in cancer |

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

The clinical translation of many promising compounds is hampered by poor bioavailability, rapid metabolism, or off-target toxicity. The development of advanced drug delivery systems for this compound could be pivotal in overcoming these hurdles. The lipophilicity of this compound may be altered compared to its parent compound, which will influence the choice of delivery vehicle.

Future research should focus on formulating this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. These systems can improve solubility, protect the compound from degradation, and enable targeted delivery to diseased tissues, thereby enhancing efficacy and minimizing systemic exposure.

Addressing Challenges in Preclinical Development of this compound

The path of any new chemical entity through preclinical development is fraught with challenges. For this compound, several key challenges can be anticipated. A primary hurdle is the lack of extensive research on this specific derivative. Establishing a robust and reproducible synthesis and purification process is the first critical step.

A comprehensive understanding of its pharmacokinetic and pharmacodynamic profiles will be necessary. This includes elucidating its absorption, distribution, metabolism, and excretion (ADME) properties. The potential for off-target effects, which is a consideration for many kinase inhibitors, will require careful evaluation through extensive preclinical safety and toxicology studies. Furthermore, the development of reliable biomarkers to assess the biological activity of this compound in preclinical models will be essential for its translation to clinical trials.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing and characterizing 7-O-Ethyl fangchinoline?

- Methodological Answer : Synthesis typically involves alkylation at the 7-O position of fangchinoline or tetrandrine derivatives. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural modifications. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is standard. New compounds must include elemental analysis and spectral data in supplementary materials, as per guidelines for reproducibility .

Q. Which in vitro assays are commonly used to evaluate the biological activity of this compound?

- Methodological Answer : Common assays include:

- MTT assays for cytotoxicity and IC50 determination in cell lines (e.g., A375 melanoma cells) .

- Flow cytometry for cell cycle analysis (e.g., G1 phase arrest) and apoptosis detection (Annexin V/PI staining) .

- Western blotting and qPCR to assess protein/mRNA expression (e.g., FAK, cyclin D1, Bcl-2) .

- Transwell migration assays to evaluate anti-metastatic potential .

Q. How does the 7-O-ethyl substitution influence pharmacological activity compared to other fangchinoline derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies in hypertensive rats show that 7-O-ethyl substitution provides sustained hypotensive effects (25–50 mg/kg orally) without altering heart rate or plasma renin. Longer alkyl chains (e.g., n-propyl, n-butyl) reduce efficacy, suggesting steric and electronic factors critically modulate activity. Comparative analysis involves dosing multiple derivatives and measuring blood pressure changes over time .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess the hypotensive effects of this compound while controlling confounding variables?

- Methodological Answer :

- Model Selection : Use stroke-prone spontaneously hypertensive rats (SHR-SP) for hypertension studies.

- Dosing : Administer this compound orally (25–50 mg/kg) and compare with vehicle controls.

- Parameters : Monitor systolic/diastolic blood pressure non-invasively, heart rate via telemetry, and plasma renin via ELISA.

- Controls : Include positive controls (e.g., ACE inhibitors) and validate results across multiple cohorts to address biological variability .

Q. What strategies resolve contradictory data on this compound’s efficacy across experimental models?

- Methodological Answer :

- Replication : Repeat experiments in independent labs using standardized protocols (e.g., MTT assay conditions, cell passage numbers).

- Model Diversity : Test in multiple cell lines (e.g., HEK293 vs. A375) and animal models (e.g., normotensive vs. hypertensive rats).

- Statistical Rigor : Use SPSS or R for ANOVA with post-hoc tests, ensuring power analysis to determine sample size. Address outliers via Grubbs’ test or robust statistical methods .

Q. What methodologies optimize structure-activity relationship (SAR) analysis for this compound derivatives?

- Methodological Answer :

- Synthetic Chemistry : Systematically vary alkyl chain length (e.g., ethyl, propyl, butyl) and characterize derivatives.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like FUBP2 or FAK.

- Biological Testing : Compare IC50 values across derivatives in dose-response assays and correlate with computational data .

Q. How can researchers integrate multi-omics approaches to elucidate this compound’s mechanisms?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., DNA repair, apoptosis).

- Proteomics : Use tandem mass spectrometry (LC-MS/MS) to quantify changes in protein expression (e.g., BRCA1, RAD51).

- Data Integration : Apply bioinformatics tools (e.g., STRING, DAVID) to map interactions between differentially expressed genes/proteins .

Q. What analytical techniques ensure accurate quantification of this compound in complex matrices?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase containing sodium 1-octanesulfonate (ion-pairing agent) and UV detection at 280 nm.

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity and specificity in plasma/tissue samples.

- Validation : Follow ICH guidelines for linearity, precision, and recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.